Cas no 2228360-59-4 (1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine)
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine
- 2228360-59-4
- EN300-1970429
-
- Inchi: 1S/C11H16F2N2O/c1-7-8(2)16-9(15-7)10(14)3-5-11(12,13)6-4-10/h3-6,14H2,1-2H3
- InChI Key: ZNSXVFFEQQEGQN-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2=NC(C)=C(C)O2)(CC1)N)F
Computed Properties
- Exact Mass: 230.12306946g/mol
- Monoisotopic Mass: 230.12306946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52Ų
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970429-0.05g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 0.05g |
$2097.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-0.1g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 0.1g |
$2197.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-0.25g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 0.25g |
$2297.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-0.5g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 0.5g |
$2396.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-1.0g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 1g |
$2496.0 | 2023-05-26 | ||
| Enamine | EN300-1970429-2.5g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 2.5g |
$4892.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-5.0g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 5g |
$7238.0 | 2023-05-26 | ||
| Enamine | EN300-1970429-10.0g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 10g |
$10732.0 | 2023-05-26 | ||
| Enamine | EN300-1970429-1g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 1g |
$2496.0 | 2023-09-16 | ||
| Enamine | EN300-1970429-5g |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine |
2228360-59-4 | 5g |
$7238.0 | 2023-09-16 |
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine
Introduction to 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine (CAS No: 2228360-59-4)
1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2228360-59-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The presence of both dimethyl-1,3-oxazole and difluorocyclohexane moieties in its molecular structure contributes to its distinctive chemical behavior and potential therapeutic applications.
The dimethyl-1,3-oxazole ring is a key feature of this compound, known for its ability to enhance stability and bioavailability in drug molecules. This structural motif has been widely studied for its role in modulating enzyme inhibition and receptor binding. In contrast, the difluorocyclohexane group introduces fluorine atoms into the molecular framework, which is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The combination of these two functional groups makes 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine a versatile candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions of this compound with biological targets. Studies suggest that the dimethyl-1,3-oxazole moiety can effectively engage with specific amino acid residues in protein binding pockets, while the difluorocyclohexane group enhances hydrophobic interactions. This dual functionality has been hypothesized to contribute to the compound's potential as an inhibitor of various kinases and other enzymes involved in critical cellular pathways.
In the context of drug discovery, the synthesis of 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine represents a significant achievement due to the complexity involved in constructing such a molecule with high precision. The introduction of fluorine atoms requires careful control during synthesis to ensure optimal placement and functionality. Techniques such as fluorination reactions and transition metal-catalyzed coupling reactions have been employed to achieve the desired structure efficiently. These synthetic methodologies are crucial for producing compounds with enhanced pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential application in addressing inflammatory diseases. Emerging research indicates that molecules containing oxazole rings can modulate inflammatory pathways by inhibiting key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase). The presence of difluorocyclohexane further enhances the anti-inflammatory effects by improving binding affinity to target proteins. Preclinical studies have shown promising results when using analogs with similar structural features in models of arthritis and other inflammatory conditions.
The pharmaceutical industry has been particularly interested in developing small molecules that can selectively target specific disease pathways without causing significant side effects. 1-(dimethyl-1,3-oxazol-2-yl)-4,4-difluorocyclohexan-1-amine fits well within this paradigm due to its ability to interact with biological targets in a highly selective manner. Its unique structural features allow it to avoid off-target effects commonly observed with traditional drugs, thereby reducing the risk of adverse reactions.
Another area where this compound shows promise is in the treatment of neurological disorders. Research has suggested that oxazole-containing compounds can cross the blood-brain barrier effectively, making them suitable for central nervous system (CNS) applications. The combination of dimethyl-1,3-oxazole and difluorocyclohexane may enhance CNS penetration while maintaining stability within the brain environment. This opens up possibilities for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
The synthesis and characterization of 1-(dimethyl-1,3-oxyzol2yl)-4 , 4 - difluorocyclohexan - 1 - amine (CAS No: 2228360 - 59 - 4) have also contributed to advancements in green chemistry principles. Efforts have been made to optimize synthetic routes to minimize waste and reduce energy consumption without compromising yield or purity. These sustainable practices are increasingly important in pharmaceutical manufacturing as industries strive to meet environmental regulations while maintaining high-quality production standards.
In conclusion, 1 - ( dimethyl - 13 - oxazol - 2 - yl ) - 44 - difluorocyclohexan - 11 amine ( CAS NO: 2228360 -59 -4) represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications . Its ability to modulate biological pathways while maintaining stability makes it an attractive candidate for further development into novel drugs . As research continues , it is expected that more insights will be gained into its mechanisms of action , paving way for new treatments across various diseases .
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